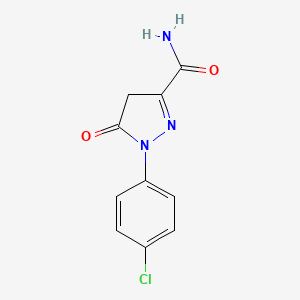
1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-(4-chlorophenyl)pyrazolidine-3-one with appropriate reagents under controlled conditions. One common method includes the use of ferric trichloride as a catalyst in an acidic solvent, followed by heating and air oxidation to yield the desired product . Another approach involves the dehydrogenation of 1-(4-chlorophenyl)-pyrazolidin-3-one in the presence of a polar aprotic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent with various therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial cytochrome-bc1 complex, affecting cellular respiration and energy production .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A phenylpyrazole derivative with potential pharmacological activities.
Uniqueness: 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide stands out due to its unique combination of a chlorophenyl group and a pyrazole ring with a carboxamide substitution. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
61378-68-5 |
|---|---|
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(15)5-8(13-14)10(12)16/h1-4H,5H2,(H2,12,16) |
InChI Key |
BSMCBWRTFRGLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















